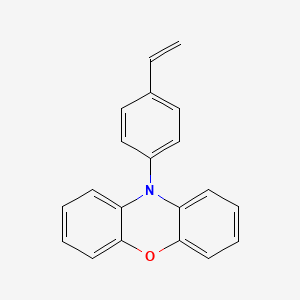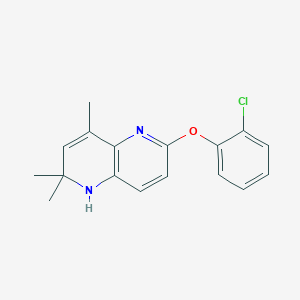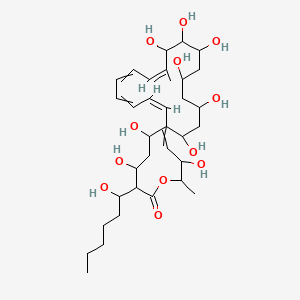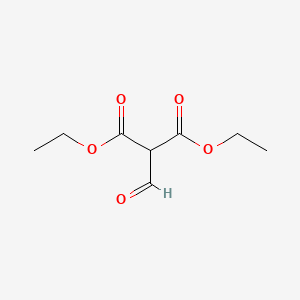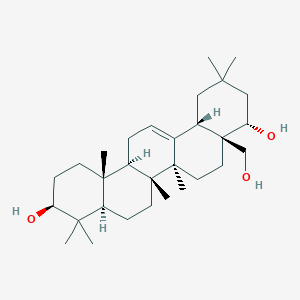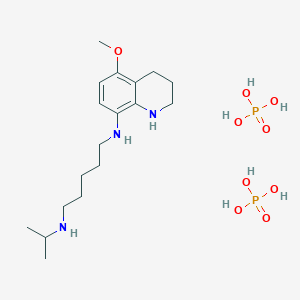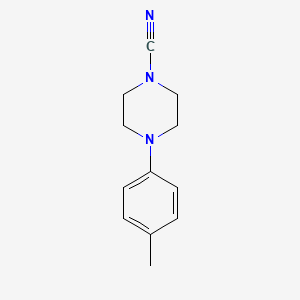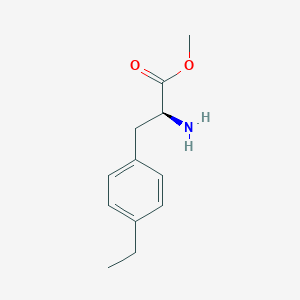
(S)-methyl 2-amino-3-(4-ethylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-methyl 2-amino-3-(4-ethylphenyl)propanoate is a chiral compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylate ester group, and a phenyl ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-amino-3-(4-ethylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(4-ethylphenyl)propanoic acid.
Esterification: The carboxylic acid group of (S)-2-amino-3-(4-ethylphenyl)propanoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Purification: The resulting ester is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, leading to higher yields and reduced reaction times. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-amino-3-(4-ethylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(S)-methyl 2-amino-3-(4-ethylphenyl)propanoate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-methyl 2-amino-3-(4-ethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-amino-3-(4-methylphenyl)propanoic acid
- (S)-2-amino-3-(4-isopropylphenyl)propanoic acid
- (S)-2-amino-3-(4-tert-butylphenyl)propanoic acid
Uniqueness
(S)-methyl 2-amino-3-(4-ethylphenyl)propanoate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
801148-28-7 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(4-ethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2/h4-7,11H,3,8,13H2,1-2H3/t11-/m0/s1 |
InChI Key |
JWRQFMMGHYIOBS-NSHDSACASA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@@H](C(=O)OC)N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


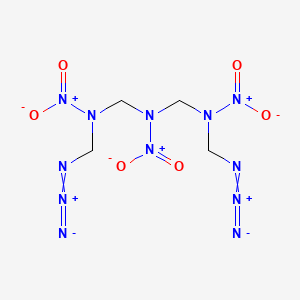
![3-[(4-Fluorophenyl)amino]-6-methylphenol](/img/structure/B14138441.png)
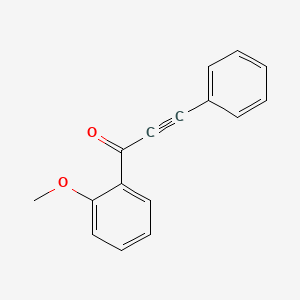
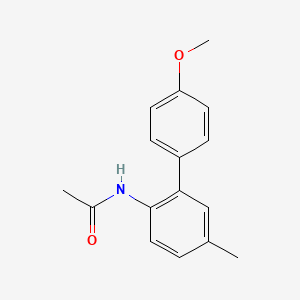
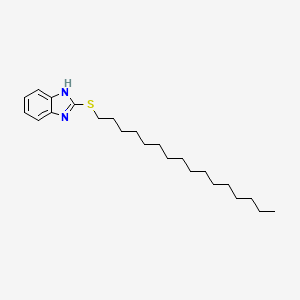
![[2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B14138460.png)
